molecular formula C18H22N2 B1208228 Uleine

Uleine

Katalognummer: B1208228
Molekulargewicht: 266.4 g/mol
InChI-Schlüssel: MFFIRXGJJPPAMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Uleine is a natural product found in Himatanthus bracteatus with data available.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anti-Malarial Activity

Uleine has been identified as a significant anti-malarial compound. Research indicates that it exhibits activity against both chloroquine-resistant and sensitive strains of Plasmodium falciparum. The study demonstrated that this compound stimulated nitric oxide production and showed potential for inhibiting acetylcholinesterase, which is crucial in the treatment of malaria .

Table 1: Anti-Malarial Activity of this compound

StrainIC50 (µg/mL)Observations
P. falciparum W2100Resistant to chloroquine
P. falciparum 3D710Sensitive to chloroquine

1.2 Acetylcholinesterase Inhibition

This compound has been studied for its potential as an acetylcholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease. The compound demonstrated an IC50 value of 0.45 µM, indicating significant inhibitory activity against this enzyme .

Table 2: Acetylcholinesterase Inhibition by this compound

CompoundIC50 (µM)Source
This compound0.45Extracted from Himatanthus lancifolius
Other CompoundsVariesComparative studies

Material Science Applications

Recent studies have explored the synthesis of this compound derivatives for their potential use in material design due to their eco-friendliness and unique properties. Computational studies have indicated that these derivatives exhibit promising characteristics for applications in non-linear optical technology .

Table 3: Potential Material Applications of this compound Derivatives

PropertyApplication Area
Eco-friendlinessMaterial design
Non-linear optical propertiesSensors and electronic devices

Case Studies

3.1 Case Study on Anti-Malarial Efficacy

A detailed investigation was conducted on the anti-malarial efficacy of this compound extracted from Aspidosperma parvifolium. The study involved evaluating the compound's effectiveness against various strains of P. falciparum, with results indicating significant activity at specific concentrations .

3.2 Case Study on Acetylcholinesterase Inhibition

Another case study focused on the acetylcholinesterase inhibitory effects of this compound, demonstrating its potential therapeutic application in neurodegenerative diseases. The study utilized molecular docking techniques to assess binding affinity and interactions with the enzyme .

Q & A

Basic Research Questions

Q. What are the established spectroscopic methods for confirming the structural identity of Uleine, and how should data interpretation be validated?

Methodological Answer: Employ a combination of 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to cross-validate structural features. For validation, compare spectral data with literature values and use computational tools (e.g., DFT calculations) to predict NMR shifts. Document solvent effects and calibration standards to minimize instrumental errors .

Q. What experimental protocols are recommended for synthesizing this compound with high purity, and how can yield optimization be systematically approached?

Methodological Answer: Use retrosynthetic analysis to identify feasible pathways (e.g., indole alkaloid synthesis routes). Optimize reaction conditions (temperature, catalysts) via Design of Experiments (DoE) to maximize yield. Monitor purity using HPLC with UV detection and confirm via melting point analysis. Include negative controls to identify side products .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing false positives?

Methodological Answer: Implement cell-based assays with appropriate positive/negative controls (e.g., untreated cells, known inhibitors). Use dose-response curves to establish IC50_{50} values and assess cytotoxicity in parallel (e.g., MTT assay). Validate results across multiple cell lines and replicate experiments to address biological variability .

Q. What are the best practices for documenting this compound’s physicochemical properties (e.g., solubility, stability) in experimental workflows?

Methodological Answer: Conduct stability studies under varying pH, temperature, and light conditions using UV-Vis spectroscopy. Quantify solubility via saturation shake-flask methods. Report all conditions explicitly, including buffer compositions and incubation times, to ensure reproducibility .

Q. How should researchers address conflicting reports on this compound’s natural sources and extraction efficiency?

Methodological Answer: Perform comparative phytochemical analyses of plant extracts using LC-MS/MS. Standardize extraction protocols (e.g., solvent polarity, sonication time) and quantify this compound via external calibration curves. Publish raw chromatographic data and statistical analyses of variance to clarify discrepancies .

Advanced Research Questions

Q. What strategies can resolve contradictions in this compound’s reported pharmacological mechanisms across studies?

Methodological Answer: Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., assay types, cell models). Use RNA sequencing or CRISPR-based gene editing to validate target pathways. Cross-reference results with structural analogs to isolate mechanism-specific effects .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties, and what are the limitations of current in silico tools?

Methodological Answer: Apply molecular dynamics simulations to predict binding affinities and ADMET properties. Validate predictions with in vivo pharmacokinetic studies (e.g., plasma concentration-time curves). Acknowledge limitations such as force field inaccuracies and solvent model simplifications in publications .

Q. What advanced chromatographic techniques are suitable for separating this compound from complex matrices, and how can co-eluting impurities be identified?

Methodological Answer: Use UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) for high-resolution separation. Employ ion mobility spectrometry to distinguish co-eluting isomers. Apply Principal Component Analysis (PCA) to spectral data to detect impurities .

Q. How should researchers design cross-disciplinary studies to explore this compound’s ecological roles and evolutionary significance in its native plant species?

Methodological Answer: Integrate metabolomic data with genomic sequencing of host plants to identify biosynthetic gene clusters. Conduct field studies to correlate this compound production with environmental stressors (e.g., herbivory, soil nutrients). Use phylogenetic comparative methods to assess evolutionary conservation .

Q. What methodologies are critical for ensuring reproducibility in this compound-related research, particularly when scaling up synthetic protocols?

Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing detailed synthetic procedures, raw spectral data, and statistical codes. Use reaction calorimetry to monitor exothermic events during scale-up. Collaborate with independent labs for external validation .

Q. Data Presentation and Analysis Guidelines

  • Tables: Include raw data (e.g., NMR shifts, IC50_{50} values) in appendices, with processed data (means ± SD) in main figures .
  • Graphs: Use scatter plots with error bars for dose-response curves and heatmaps for omics data. Annotate outliers and provide rationale for exclusion .
  • Contradictions: Discuss conflicting data in the "Limitations" section, proposing hypotheses for variability (e.g., impurity profiles, assay sensitivity) .

Eigenschaften

Molekularformel

C18H22N2

Molekulargewicht

266.4 g/mol

IUPAC-Name

16-ethyl-15-methyl-11-methylidene-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene

InChI

InChI=1S/C18H22N2/c1-4-12-13-9-10-20(3)18(12)16-14-7-5-6-8-15(14)19-17(16)11(13)2/h5-8,12-13,18-19H,2,4,9-10H2,1,3H3

InChI-Schlüssel

MFFIRXGJJPPAMA-UHFFFAOYSA-N

SMILES

CCC1C2CCN(C1C3=C(C2=C)NC4=CC=CC=C43)C

Kanonische SMILES

CCC1C2CCN(C1C3=C(C2=C)NC4=CC=CC=C43)C

Synonyme

uleine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.